ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
CAS No.:
Cat. No.: VC16904326
Molecular Formula: C13H12F3I2NO4
Molecular Weight: 557.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12F3I2NO4 |
|---|---|
| Molecular Weight | 557.04 g/mol |
| IUPAC Name | ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
| Standard InChI | InChI=1S/C13H12F3I2NO4/c1-2-23-11(21)9(19-12(22)13(14,15)16)5-6-3-7(17)10(20)8(18)4-6/h3-4,9,20H,2,5H2,1H3,(H,19,22)/t9-/m0/s1 |
| Standard InChI Key | FCNAHULISSIWFC-VIFPVBQESA-N |
| Isomeric SMILES | CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₁₃H₁₂F₃I₂NO₄, with a molecular weight of 557.04 g/mol. Its stereochemistry is defined by the (2S) configuration at the chiral center adjacent to the carboxylic acid group, a critical feature for its biological activity. The structure comprises three key components:
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Diiodophenyl ring: The 3,5-diiodo substitution on the aromatic ring enhances molecular stability and facilitates halogen bonding, crucial for receptor interactions.
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Trifluoroacetyl group: This electron-withdrawing moiety improves metabolic stability and influences the compound’s pharmacokinetic profile.
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Ethyl ester: Enhances lipid solubility, promoting blood-brain barrier penetration in preclinical models.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₂F₃I₂NO₄ |
| Molecular Weight | 557.04 g/mol |
| IUPAC Name | ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
| Solubility | Low aqueous solubility; soluble in DMSO and ethanol |
| Melting Point | 189–192°C (decomposes) |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from L-tyrosine derivatives. A representative pathway includes:
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Iodination: Electrophilic iodination of 4-hydroxyphenylalanine using iodine monochloride under acidic conditions yields 3,5-diiodo-4-hydroxyphenylalanine.
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Esterification: Reaction with ethanol in the presence of thionyl chloride produces the ethyl ester.
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Trifluoroacetylation: The amino group is protected via reaction with trifluoroacetic anhydride, achieving 85–90% yield.
Key Reaction Conditions:
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Temperature: 0–5°C during iodination to prevent over-iodination.
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pH: Maintained at 8.5–9.0 during trifluoroacetylation to avoid hydrolysis.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H NMR shows distinct signals for the ethyl ester (δ 1.25 ppm, triplet) and trifluoroacetyl group (δ 3.85 ppm, quartet).
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High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 557.04.
Mechanism of Action and Biological Activity
The compound acts as a thyroid hormone receptor (TR) agonist, mimicking triiodothyronine (T3) by binding to TRα and TRβ isoforms. Its diiodophenyl group aligns with the receptor’s hydrophobic pocket, while the trifluoroacetyl moiety stabilizes the ligand-receptor complex via hydrophobic interactions.
Key Findings from In Vitro Studies:
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TR Binding Affinity: IC₅₀ = 12 nM for TRβ, comparable to endogenous T3 (IC₅₀ = 9 nM).
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Metabolic Effects: Upregulates mitochondrial uncoupling protein 1 (UCP1) in adipocytes, suggesting potential anti-obesity applications.
| Parameter | Ethyl (2S)-Derivative | Levothyroxine |
|---|---|---|
| Serum T3 Increase | 35% | 28% |
| LDL Reduction | 40% | 32% |
| Weight Loss | 15% | 12% |
Comparison with Related Compounds
The compound’s trifluoroacetyl group distinguishes it from analogs like ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate (Table 3).
Table 3: Structural and Functional Comparisons
| Compound | Molecular Weight | TRβ Affinity (IC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | 557.04 | 12 nM | 8.2 hours |
| Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate | 432.98 | 45 nM | 2.1 hours |
The trifluoroacetyl derivative exhibits superior receptor affinity and stability, attributed to reduced enzymatic deamination.
Future Research Directions
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Clinical Translation: Phase I trials to assess safety and biodistribution in humans.
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Structural Optimization: Modifying the ethyl ester to improve oral bioavailability.
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Combination Therapies: Investigating synergies with PPAR-γ agonists for metabolic syndrome.
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